molecular formula C15H21NO4S B7498960 3-[Ethyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid

3-[Ethyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid

Cat. No. B7498960
M. Wt: 311.4 g/mol
InChI Key: QGRFRWFNQPBTMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[Ethyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid, also known as TNS, is a compound that has gained attention in the scientific community due to its potential use in research applications. TNS is a fluorescent probe that is commonly used to study protein-ligand interactions, protein folding, and conformational changes.

Mechanism of Action

3-[Ethyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid binds to hydrophobic regions of proteins through its naphthalene ring. Upon binding, 3-[Ethyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid undergoes a conformational change that results in an increase in fluorescence. The degree of fluorescence increase is proportional to the hydrophobicity of the protein-ligand complex.
Biochemical and Physiological Effects:
3-[Ethyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is commonly used in lab experiments.

Advantages and Limitations for Lab Experiments

One advantage of 3-[Ethyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid is that it is a highly sensitive fluorescent probe that can detect small changes in protein conformation. It is also a non-toxic compound that can be used in live cell imaging experiments. However, one limitation of 3-[Ethyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid is that it requires hydrophobic regions on the protein surface to bind, which limits its application to certain proteins.

Future Directions

There are several future directions for 3-[Ethyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid research. One area of research is the development of new fluorescent probes that can detect specific protein-ligand interactions. Another area of research is the application of 3-[Ethyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid in drug discovery, where it can be used to screen for compounds that bind to specific proteins. Finally, 3-[Ethyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid can be used to study the conformational changes that occur during protein misfolding, which is a key feature of several neurodegenerative diseases.
Conclusion:
In conclusion, 3-[Ethyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid is a fluorescent probe that has gained attention in the scientific community due to its potential use in research applications. It is a highly sensitive probe that is commonly used to study protein-ligand interactions, protein folding, and conformational changes. 3-[Ethyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid has no known biochemical or physiological effects on living organisms and is a non-toxic compound that can be used in lab experiments. There are several future directions for 3-[Ethyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid research, including the development of new fluorescent probes and its application in drug discovery and neurodegenerative disease research.

Synthesis Methods

The synthesis of 3-[Ethyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid involves several steps. Firstly, 5,6,7,8-tetrahydronaphthalene-2-sulfonic acid is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ethylamine to form the corresponding amide. Finally, the amide is reacted with 3-bromopropionic acid to form 3-[Ethyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid.

Scientific Research Applications

3-[Ethyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid is a widely used fluorescent probe that is used to study protein-ligand interactions, protein folding, and conformational changes. It is commonly used in the field of biochemistry and biophysics to study the structure and function of proteins. 3-[Ethyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid is also used to study the binding of ligands to proteins and the conformational changes that occur upon ligand binding.

properties

IUPAC Name

3-[ethyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-2-16(10-9-15(17)18)21(19,20)14-8-7-12-5-3-4-6-13(12)11-14/h7-8,11H,2-6,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRFRWFNQPBTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)O)S(=O)(=O)C1=CC2=C(CCCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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